6-Nitroso-1,2-benzopyrone

Übersicht

Beschreibung

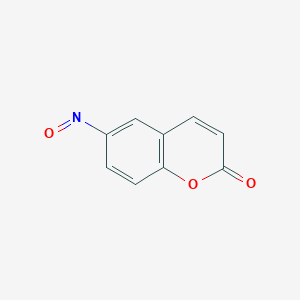

6-Nitroso-1,2-benzopyrone is a heterocyclic compound belonging to the class of benzopyrones It is characterized by the presence of a nitroso group (-NO) attached to the benzopyrone structure

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von 6-Nitroso-1,2-Benzopyron beinhaltet typischerweise die Nitrierung von 1,2-Benzopyron, gefolgt von der Reduktion zur Bildung des Nitrosoderivats. Die Reaktionsbedingungen umfassen oft die Verwendung von Salpetersäure und Schwefelsäure zur Nitrierung, gefolgt von der Reduktion unter Verwendung von Reagenzien wie Natriumdithionit oder Zinkstaub in Gegenwart von Essigsäure.

Industrielle Produktionsmethoden

Die industrielle Produktion von 6-Nitroso-1,2-Benzopyron kann ähnliche synthetische Wege verwenden, jedoch in größerem Maßstab. Das Verfahren ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Reaktionstypen

6-Nitroso-1,2-Benzopyron unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrosogruppe kann oxidiert werden, um Nitroderivate zu bilden.

Reduktion: Die Nitrosogruppe kann reduziert werden, um Aminoderivate zu bilden.

Substitution: Die Verbindung kann elektrophilen und nukleophilen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nukleophile wie Amine und Thiole werden häufig verwendet.

Hauptsächlich gebildete Produkte

Oxidation: Nitro-1,2-Benzopyronderviate.

Reduktion: Amino-1,2-Benzopyronderviate.

Substitution: Verschiedene substituierte Benzopyronderviate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

6-Nitroso-1,2-benzopyrone is characterized by a nitroso group attached to a benzopyrone structure. It is an oxidation product of 6-amino-1,2-benzopyrone and exhibits reactivity typical of nitroso compounds. Its ability to interact with biological macromolecules makes it a valuable compound in research settings.

Biochemical Research Applications

-

Enzyme Inhibition :

- High-Throughput Screening : this compound has been utilized in the development of a high-throughput colorimetric screen to monitor the activation of the non-ribosomal peptide synthetase BpsA. This system facilitates the synthesis of indigoidine from L-glutamine, providing a robust method for identifying enzyme inhibitors .

- Mechanism of Action : The compound binds to the DNA-recognizing domain of ADP-ribosyltransferase, leading to the destabilization of zinc finger polypeptide complexes. This interaction results in significant inhibition of enzyme activity while preserving DNA binding capabilities .

- Antiviral Activity :

- Cytotoxicity Studies :

Pharmacological Applications

-

Therapeutic Potential :

- This compound has been investigated for its role as an anti-cancer agent due to its ability to inhibit tumor cell proliferation. Its application in treating conditions like Kaposi's sarcoma in immunocompromised patients has been noted .

- The compound's low toxicity profile enhances its attractiveness as a candidate for drug development .

- Neuroprotective Effects :

Case Studies and Experimental Findings

Wirkmechanismus

6-Nitroso-1,2-benzopyrone exerts its effects by binding to the DNA-recognizing domain of ADP-ribosyltransferase. This binding preferentially destabilizes one of the two zinc finger polypeptide complexes present in the enzyme, leading to a loss of enzymatic activity while still allowing DNA binding . This mechanism is crucial for its potential therapeutic applications, particularly in targeting specific molecular pathways involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Amino-1,2-Benzopyron: Ein Aminoderivat von 1,2-Benzopyron.

6-Nitro-1,2-Benzopyron: Ein Nitroderivat von 1,2-Benzopyron.

1,2-Benzopyron: Die Stammverbindung ohne Substituenten.

Einzigartigkeit

6-Nitroso-1,2-Benzopyron ist aufgrund des Vorhandenseins der Nitrosogruppe einzigartig, die im Vergleich zu seinen Amino- und Nitrohomologen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Die Nitrosogruppe ermöglicht spezifische Wechselwirkungen mit biologischen Makromolekülen, was sie zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

6-Nitroso-1,2-benzopyrone (6-NBP) is a compound that has garnered attention for its diverse biological activities, particularly its role as an inhibitor of key enzymes involved in cellular processes. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

6-NBP is characterized by a nitroso group attached to a benzopyrone ring. Its unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions typical of nitroso compounds, including nitrosation and reduction, which may influence its biochemical interactions.

The primary target of 6-NBP is the enzyme ADP-ribosyltransferase , specifically inhibiting poly(ADP-ribose) polymerase (PARP). The interaction occurs at the DNA-recognizing domain of the enzyme, leading to:

- Inhibition of PARP activity : This inhibition disrupts the enzyme's ability to perform poly(ADP-ribosyl)ation, a crucial post-translational modification involved in DNA repair.

- Induction of apoptosis : By preventing PARP from keeping specific endonucleases inactive, 6-NBP triggers DNA degradation and subsequent programmed cell death in tumor cells.

Cellular Effects

Research indicates that 6-NBP induces apoptosis in various tumor cell lines by inactivating PARP. This effect has been documented in studies involving leukemic and other malignant human cells. The compound's ability to destabilize zinc finger polypeptide complexes within ADP-ribosyltransferase is crucial for its mechanism .

Dosage Effects

The biological effects of 6-NBP vary significantly with dosage:

- Lower doses : Exhibit therapeutic effects such as inhibiting tumor cell proliferation and inducing apoptosis.

- Higher doses : May lead to cytotoxic effects, potentially damaging normal cells and tissues.

Research Findings and Case Studies

Several studies have highlighted the potential applications of 6-NBP in various fields:

- Anticancer Activity : In vitro studies have demonstrated that 6-NBP effectively inhibits the growth of cancer cells by inducing apoptosis through PARP inhibition. For instance, one study reported significant cell death in leukemic cells treated with 6-NBP compared to untreated controls.

- Antimicrobial Properties : Preliminary investigations suggest that 6-NBP may also possess antimicrobial activity, although further research is needed to quantify these effects and elucidate the underlying mechanisms.

- High-Throughput Screening Applications : 6-NBP has been utilized in developing a colorimetric screen for monitoring enzyme activity related to non-ribosomal peptide synthesis. This application demonstrates its utility in biochemical assays.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 6-NBP, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure/Functional Group | Unique Properties |

|---|---|---|

| 5-Nitroso-1(2H)-isoquinolinone | Isoquinoline derivative | Exhibits different biological activities compared to benzopyrones |

| 7-Nitroso-1(2H)-isoquinolinone | Isoquinoline derivative | Potentially different enzyme inhibition profiles |

| 6-Amino-1,2-benzopyrone | Parent compound | Precursor for synthesizing this compound |

The presence of the nitroso group in 6-NBP imparts distinct chemical reactivity and biological activity compared to its amino and nitro counterparts, making it a valuable compound for research and therapeutic applications .

Eigenschaften

IUPAC Name |

6-nitrosochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO3/c11-9-4-1-6-5-7(10-12)2-3-8(6)13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTDAUGEZTYMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156580 | |

| Record name | 6-Nitroso-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130506-22-8 | |

| Record name | 6-Nitroso-1,2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130506228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitroso-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 6-Nitroso-1,2-benzopyrone?

A1: this compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), specifically targeting one of its zinc-finger domains. [] This inhibition disrupts the enzyme's ability to perform poly(ADP-ribosyl)ation, a crucial post-translational modification involved in DNA repair and other cellular processes. []

Q2: How does inhibiting PARP lead to antitumor activity in the case of this compound?

A2: By inactivating PARP, this compound prevents the enzyme from keeping a specific endonuclease in its inactive form. [] This endonuclease, once derepressed, initiates DNA degradation, ultimately triggering apoptosis, a programmed cell death pathway. [] This mechanism makes this compound particularly effective against tumor cells, showcasing its potential as an antitumor agent. []

Q3: Besides its antitumor effects, does this compound exhibit activity against other diseases?

A3: Research suggests that this compound also displays antiviral properties. [] While the exact mechanisms behind these effects remain to be fully elucidated, its potential to combat viral infections adds another layer to its therapeutic promise. []

Q4: Has this compound been explored in high-throughput screening assays to identify its potential in various disease models?

A4: Yes, this compound was identified in high-throughput screening assays as a potential inhibitor of glioblastoma cell growth and invasion. [, ] These screenings revealed its ability to hinder the proliferation and spread of these aggressive brain cancer cells, highlighting its potential therapeutic value in glioblastoma treatment. [, ]

Q5: What is known about the selectivity of this compound towards cancer cells compared to normal cells?

A5: While research on this compound is still ongoing, preliminary studies indicate a degree of selectivity towards cancer cells. Research showed that tumoricidal concentrations of this compound were relatively harmless to normal bone marrow progenitor cells and had minimal impact on superoxide formation by neutrophil granulocytes. [] This suggests a potential therapeutic window where the compound effectively targets cancer cells while minimizing harm to healthy cells.

Q6: Have any studies investigated the effect of this compound on the glucocorticoid receptor pathway?

A6: Yes, a study identified this compound as a potential inhibitor of glucocorticoid receptor (GR) translocation to the nucleus. [] This process, essential for GR function, was disrupted by the compound, suggesting its potential to modulate GR signaling pathways. [] Further research is needed to fully understand the implications of this finding.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.